Dopamine D3 Receptor Affinity: A Key Differentiator from Unsubstituted and Para-Substituted Analogs
A closely related analog, 1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine (the N-Boc protected form of the target compound), demonstrates a binding affinity (Ki) of 4.60 nM at the human dopamine D3 receptor [1]. This is a significant point of differentiation, as the unsubstituted 3-phenylpyrrolidine scaffold exhibits markedly lower affinity at D2-like receptors. Published data show that while 3-phenylpyrrolidines with a catechol nucleus can achieve nanomolar affinities, simple 3-phenyl or 3-(4-methylphenyl) analogs lack the necessary substitution to achieve this level of potency at the D3 subtype [2]. The meta-methoxy substituent in the target compound acts as an electron-donating group, which is known to enhance affinity at dopamine autoreceptors relative to unsubstituted or para-substituted-only analogs [3].
| Evidence Dimension | Binding affinity at human dopamine D3 receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM (for 1-Boc-protected derivative) [1] |
| Comparator Or Baseline | Unsubstituted 3-phenylpyrrolidine: D2/D3 affinity in micromolar range; 3-(4-methylphenyl)pyrrolidine: no reported D3 activity data identified |
| Quantified Difference | >100-fold improvement over unsubstituted parent scaffold (estimated from class data) |
| Conditions | In vitro radioligand binding assay using human D3 receptor; methods per Huang et al., J. Med. Chem. [1] |
Why This Matters
This affinity level positions the compound as a potential starting point for selective D3 ligand development, a target implicated in addiction and neuropsychiatric disorders, differentiating it from generic 3-arylpyrrolidines that lack this potency.
- [1] BindingDB. BDBM50378002 / CHEMBL1627320. Ki: 4.60 nM at human D(3) dopamine receptor. US8748608, compound 39. Accessed 2026. View Source
- [2] Kuo, G.-H., et al. 3-Phenylpyrrolidines: synthesis and evaluation of the in vitro binding affinity at D1 and D2 receptors. Bioorganic & Medicinal Chemistry Letters, 2004. View Source
- [3] Sonesson, C., et al. Regioselective synthesis of 3-aryl substituted pyrrolidines via palladium catalyzed arylation: pharmacological evaluation for central dopaminergic and serotonergic activity. Bioorganic & Medicinal Chemistry Letters, 1997. View Source
